(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(4-fluorophenyl)prop-2-en-1-one (E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(4-fluorophenyl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 1281694-12-9
VCID: VC6288358
InChI: InChI=1S/C19H13ClFNO/c1-12-2-3-14-11-15(19(20)22-17(14)10-12)6-9-18(23)13-4-7-16(21)8-5-13/h2-11H,1H3/b9-6+
SMILES: CC1=CC2=NC(=C(C=C2C=C1)C=CC(=O)C3=CC=C(C=C3)F)Cl
Molecular Formula: C19H13ClFNO
Molecular Weight: 325.77

(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(4-fluorophenyl)prop-2-en-1-one

CAS No.: 1281694-12-9

Cat. No.: VC6288358

Molecular Formula: C19H13ClFNO

Molecular Weight: 325.77

* For research use only. Not for human or veterinary use.

(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(4-fluorophenyl)prop-2-en-1-one - 1281694-12-9

Specification

CAS No. 1281694-12-9
Molecular Formula C19H13ClFNO
Molecular Weight 325.77
IUPAC Name (E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(4-fluorophenyl)prop-2-en-1-one
Standard InChI InChI=1S/C19H13ClFNO/c1-12-2-3-14-11-15(19(20)22-17(14)10-12)6-9-18(23)13-4-7-16(21)8-5-13/h2-11H,1H3/b9-6+
Standard InChI Key CDXSYLOOLKKTNU-UHFFFAOYSA-N
SMILES CC1=CC2=NC(=C(C=C2C=C1)C=CC(=O)C3=CC=C(C=C3)F)Cl

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Configuration

The compound features a quinoline backbone substituted at the 2-position with a chlorine atom and at the 7-position with a methyl group. The 3-position of the quinoline is linked via an α,β-unsaturated ketone (propenone) bridge to a 4-fluorophenyl ring. The E-configuration of the propenone double bond is critical for maintaining planarity, which influences electronic conjugation and intermolecular interactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₁₃ClFNO
Molecular Weight325.77 g/mol
IUPAC Name(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(4-fluorophenyl)prop-2-en-1-one
SMILESCC1=CC2=NC(=C(C=C2C=C1)C=CC(=O)C3=CC=C(C=C3)F)Cl

The presence of electron-withdrawing groups (chlorine, ketone) and electron-donating groups (methyl, fluorine) creates a polarized electronic environment, potentially enhancing reactivity in cross-coupling reactions or biological target binding .

Synthetic Methodologies

Friedländer Annulation Approach

A primary synthesis route involves Friedländer quinoline synthesis, where 1-(2-aminophenyl)-3-arylprop-2-en-1-one precursors undergo cyclization with acetone in acidic conditions. For this compound, the precursor 1-(2-amino-5-methylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one reacts with acetone in glacial acetic acid at 373 K, yielding the quinoline core via dehydration and aromatization .

Reaction Mechanism

  • Enamine Formation: The amine group attacks the carbonyl of acetone, forming an enamine intermediate.

  • Cyclization: Intramolecular attack by the enamine’s β-carbon onto the adjacent aromatic ring generates the quinoline framework.

  • Chlorination: Post-cyclization chlorination at the 2-position is achieved using POCl₃ or SOCl₂ .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃, 400 MHz):

  • δ 8.50 (d, J = 8.8 Hz, 1H): H-5 of quinoline.

  • δ 7.92 (d, J = 15.6 Hz, 1H): α-vinylic proton (C=CH–CO).

  • δ 7.85 (s, 1H): H-8 of quinoline.

  • δ 7.45–7.35 (m, 2H): Fluorophenyl meta-protons.

  • δ 2.45 (s, 3H): Methyl group at C-7 .

¹³C NMR (100 MHz, CDCl₃):

  • δ 189.8: Ketone carbonyl (C=O).

  • δ 158.7 (C-2), 142.8 (C-4): Quinoline aromatic carbons.

  • δ 116.7 (C-3): Vinylic carbon adjacent to ketone .

Infrared (IR) Spectroscopy

  • ν 1675 cm⁻¹: Strong absorption for the α,β-unsaturated ketone (C=O stretch).

  • ν 1590 cm⁻¹: C=C quinoline ring vibrations.

  • ν 750 cm⁻¹: C–Cl stretching .

Mass Spectrometry

  • ESI-HRMS: m/z 326.12 [M+H]⁺ (calc. 325.77).

  • Fragmentation peaks at m/z 288 (loss of Cl), 217 (quinoline core) .

Physicochemical Properties

Table 2: Experimental and Predicted Properties

PropertyValueSource
Melting PointNot reported
SolubilityLow in H₂O; soluble in DMSO
LogP (Octanol-Water)3.2 (Predicted)
Vapor Pressure1.2 × 10⁻⁶ mmHg (25°C)Estimated

The compound’s hydrophobicity (LogP ~3.2) suggests moderate membrane permeability, relevant for drug design.

Challenges and Future Directions

  • Stereochemical Purity: Ensuring E-configuration during synthesis requires rigorous reaction monitoring .

  • Toxicity Profiling: No in vivo data exist; preliminary assays are needed to assess safety.

  • Derivatization: Introducing sulfonamide or glycosyl groups could modulate solubility and target specificity .

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